- Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections, United States, , ,
Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

95605-38-2 structure
Nome del prodotto:1-(4-hydroxyphenyl)prop-2-en-1-one
Numero CAS:95605-38-2
MF:C9H8O2
MW:148.158622741699
MDL:MFCD22123205
CID:1987697
PubChem ID:16036927
1-(4-hydroxyphenyl)prop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one, 1-(4-hydroxyphenyl)-
- 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)
- 1-(4-Hydroxyphenyl)prop-2-en-1-one
- 4-hydroxyphenyl Vinyl Ketone
- Z1416178613
- Q27073749
- 1-(4-Hydroxyphenyl)-2-propen-1-one
- BDBM50177407
- 5Q53494FUT
- GTPL8841
- PD051966
- 4-acryloylphenol
- SCHEMBL2394894
- 95605-38-2
- AKOS005200150
- EN300-246996
- CHEMBL378577
- 1-(4-hydroxyphenyl)prop-2-en-1-one
-
- MDL: MFCD22123205
- Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
- Chiave InChI: NKPPNPJUBLEKAD-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(O)=CC=1)C=C
Proprietà calcolate
- Massa esatta: 148.052429494g/mol
- Massa monoisotopica: 148.052429494g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 37.3Ų
1-(4-hydroxyphenyl)prop-2-en-1-one Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
1-(4-hydroxyphenyl)prop-2-en-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246996-0.1g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.1g |
$474.0 | 2024-06-19 | |
Enamine | EN300-246996-1.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 1.0g |
$1364.0 | 2024-06-19 | |
Enamine | EN300-246996-10.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 10.0g |
$5863.0 | 2024-06-19 | |
1PlusChem | 1P01C1V5-250mg |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 250mg |
$897.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-10g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 10g |
$7309.00 | 2023-12-16 | |
Enamine | EN300-246996-0.05g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.05g |
$318.0 | 2024-06-19 | |
Enamine | EN300-246996-5.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 5.0g |
$3953.0 | 2024-06-19 | |
1PlusChem | 1P01C1V5-500mg |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 500mg |
$1377.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-2.5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 2.5g |
$3364.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 5g |
$4948.00 | 2023-12-16 |
1-(4-hydroxyphenyl)prop-2-en-1-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux
Riferimento
- Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of OsteomyelitisJournal of Medicinal Chemistry, 2008, 51(21), 6955-6969,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux
Riferimento
- Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; rt; 16 h, reflux
Riferimento
- Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals, Japan, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Synthesis and Micellar Behaviors of an Anionic Polymerizable SurfactantJournal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbon disulfide , Aluminum chloride ; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3.5 h, reflux; reflux → rt
1.2 Reagents: Diethyl ether ; 15 min, rt
1.2 Reagents: Diethyl ether ; 15 min, rt
Riferimento
- Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 24 h, 90 °C
Riferimento
- New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compoundsBioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2), China, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditionsPharmazie, 1984, 39(7), 467-70,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
- Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-oneBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt; 12 h, reflux
Riferimento
- Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene HydrodimerizationChemistry - A European Journal, 2022, 28(53),,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Ethanol ; pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C
1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C
1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C
Riferimento
- Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board, China, , ,
1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials
1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products
1-(4-hydroxyphenyl)prop-2-en-1-one Letteratura correlata
-
Lei Guo,Chengwei Qi,Xingwen Zheng,Renhui Zhang,Xun Shen,Sava? Kaya RSC Adv. 2017 7 29042
-
Rashmi Gaur,Vivek Kumar Gupta,Anirban Pal,Mahendra Padurang Darokar,Rajendra Singh Bhakuni,Brijesh Kumar RSC Adv. 2015 5 5830
-
Shweta Garg,Neera Raghav RSC Adv. 2015 5 72937
-
Sumit Kumar,Nishant Verma,Naseem Ahmed RSC Adv. 2015 5 85128
-
V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438
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